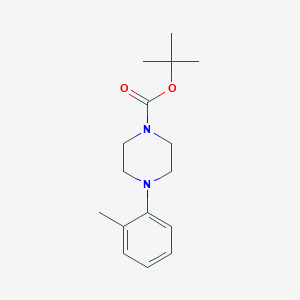

tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and a 2-methylphenyl substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where piperazine scaffolds are valued for their versatility in drug design . The Boc group enhances solubility and stability during synthetic processes, while the 2-methylphenyl moiety introduces steric and electronic effects that influence reactivity and downstream applications.

details its synthesis via alkylation of 1-Boc-piperazine with 2-methylbenzyl bromide, yielding the product in 98% purity after flash column chromatography. This high efficiency underscores its utility in multistep syntheses.

Properties

IUPAC Name |

tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-7-5-6-8-14(13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBKAWVRUDWXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 2-methylphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate has been studied for its potential as a pharmacological agent. Its unique structure allows it to act as a scaffold for the development of new drugs targeting various receptors and enzymes. For example, compounds derived from this structure have shown promise in modulating neurotransmitter systems, making them candidates for treating neurological disorders.

Case Study:

A study demonstrated that derivatives of this compound exhibited selective binding to serotonin receptors, indicating potential applications in the treatment of anxiety and depression. The modifications on the piperazine ring enhanced binding affinity, suggesting that structural variations can significantly impact pharmacological properties.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for producing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidations.

Data Table: Types of Reactions Involving this compound

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides or acyl chlorides | Substituted piperazine derivatives |

| Oxidation | Hydrogen peroxide | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

Material Science

The compound's functional groups make it suitable for applications in material science, particularly in the development of specialty chemicals and polymers. Its ability to form stable linkages can be exploited in creating advanced materials with tailored properties.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties while maintaining flexibility. This makes it an ideal candidate for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can mimic the structure of neurotransmitters, allowing it to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to therapeutic effects such as reduced anxiety or improved mood.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperazine derivatives is vast. Below is a comparative analysis of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate with analogous compounds, focusing on substituents, synthesis, and applications.

Key Structural and Functional Differences

Aromatic vs. Heteroaromatic Substituents: The 2-methylphenyl group in the target compound provides a simple aromatic system, whereas derivatives like the imidazothiazole in or pyridine in introduce heteroaromaticity, altering electronic properties and binding affinities.

Functional Group Complexity: Compounds with acetyl or sulfonyl linkers (e.g., ) enable conjugation to other pharmacophores, expanding utility in prodrug design or enzyme targeting. The formyl group in tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate introduces aldehyde reactivity, useful for Schiff base formation in coordination chemistry.

Synthetic Accessibility :

- The target compound’s 98% yield contrasts with lower yields in more complex syntheses (e.g., 58% for triazole derivatives in ). Steric hindrance from bulky substituents (e.g., thiadiazole in ) often necessitates palladium-catalyzed cross-couplings, increasing cost and complexity.

Table 2: Pharmacological and Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₂ |

| Molecular Weight | 274.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and behavior. This modulation can lead to potential therapeutic effects in psychiatric disorders, including depression and anxiety.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological activities:

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant properties by enhancing serotonin signaling.

- Anxiolytic Effects : Similar compounds have shown efficacy in reducing anxiety, indicating potential for this compound as well .

- Neuroprotective Properties : The piperazine structure is often associated with neuroprotective effects, which may be relevant for neurodegenerative diseases .

Case Study 1: Antidepressant Efficacy

A study explored the effects of various piperazine derivatives on serotonin receptor activity. This compound was included in the screening process, demonstrating significant binding affinity to the 5-HT_2A receptor, suggesting potential antidepressant effects .

Case Study 2: Anxiety Reduction

In a behavioral study involving animal models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This supports the hypothesis that it may act as an anxiolytic agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other piperazine derivatives is useful:

| Compound | Biological Activity |

|---|---|

| Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | Antidepressant properties |

| Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | Anxiolytic effects |

| Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate, and how can reaction conditions (e.g., solvents, catalysts) influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A common approach is coupling tert-butyl piperazine-1-carboxylate with a substituted aryl halide via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Key parameters include:

- Catalysts : Pd(OAc)₂ with Xantphos for cross-coupling reactions .

- Solvents : Anhydrous THF or DMF to stabilize intermediates and enhance reactivity .

- Temperature : Controlled heating (60–80°C) to minimize side reactions like deprotection of the tert-butyl group .

- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm and tert-butyl signals at δ 1.4 ppm) .

- Mass Spectrometry (LCMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.2) .

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths and angles, often using SHELX software for refinement .

Q. What purification strategies are effective for removing common byproducts (e.g., deprotected piperazine) during synthesis?

- Methodological Answer :

- Byproduct Identification : Monitor via TLC (Rf differences) or HPLC retention times .

- Column Chromatography : Use gradient elution (e.g., 0–30% MeOH in DCM) to separate polar deprotected byproducts .

- Acid-Base Extraction : Utilize the basicity of piperazine; wash with dilute HCl to protonate and remove unreacted starting material .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies (e.g., antimicrobial vs. neuropharmacological effects)?

- Methodological Answer : Contradictions may arise from assay conditions or impurities. Strategies include:

- Purity Reassessment : Quantify trace impurities (<0.5%) via HPLC-MS, as even minor contaminants (e.g., residual Pd) can skew bioactivity .

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) .

- Target Profiling : Use radioligand binding assays to confirm receptor selectivity (e.g., dopamine D2 vs. serotonin 5-HT1A) .

Q. What computational tools and parameters are optimal for modeling the interaction of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Glide with flexible ligand sampling .

- Force Fields : AMBER or CHARMM36 for accurate piperazine ring conformational analysis .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) .

Q. How can crystallographic data from SHELX refine the understanding of steric effects in this compound derivatives?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) synchrotron X-ray data to resolve tert-butyl group disorder .

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.